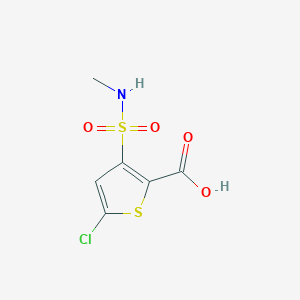

5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c1-8-14(11,12)3-2-4(7)13-5(3)6(9)10/h2,8H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXBPROHRKDGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(SC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606462 | |

| Record name | 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70374-36-6 | |

| Record name | 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-[(methylamino)sulfonyl]-2-thiophene carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme and Conditions

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid, dichloromethane (1:5-10 w/v), N,N-dimethylformamide (catalyst), thionyl chloride (1.5 eq) | Under nitrogen atmosphere, at 0-5 °C, thionyl chloride is added dropwise; then heated to reflux at 45-50 °C for 2-8 hours to form acyl chloride intermediate |

| 2 | Methanol, triethylamine | Methanol and triethylamine are added at 45-50 °C, reflux continued for 2-8 hours to form methyl ester |

| 3 | Methanol and water | Crude product dissolved in methanol at 40-65 °C, then water added slowly, cooled to 0-5 °C, stirred for 1-4 hours, filtered and vacuum dried at 40-50 °C for 2-8 hours |

Process Highlights

- The reaction is performed under nitrogen to prevent moisture interference.

- N,N-dimethylformamide acts as a catalyst to facilitate formation of the acyl chloride.

- Triethylamine serves as a base to neutralize generated HCl and promote esterification.

- Dichloromethane replaces chloroform to reduce environmental toxicity.

- The final product is obtained with high yield (around 91-92%) and purity (>97%) after recrystallization and drying.

Representative Example (Scaled)

| Parameter | Value |

|---|---|

| Starting acid | 50.0 g |

| Dichloromethane | 250 mL |

| N,N-dimethylformamide | 14.0 g |

| Thionyl chloride | 46.5 g |

| Methanol | 150 mL |

| Triethylamine | 50 mL |

| Reaction temperature (Step 1) | 0-5 °C (addition), then 45-50 °C (reflux) |

| Reaction time (Step 1) | 4 hours reflux |

| Reaction temperature (Step 2) | 45-50 °C |

| Reaction time (Step 2) | 4 hours reflux |

| Purification temperature | 40-50 °C |

| Yield | 91.6% |

| Purity | 97.2% |

Alternative Preparation Using Phosphorus Pentachloride (PCl₅)

An older method involves the use of phosphorus pentachloride as the chlorinating agent in chloroform solvent. Although effective, this method is less environmentally friendly due to the use of toxic reagents and solvents.

Reaction Conditions

- Phosphorus pentachloride is added to chloroform at 5-15 °C.

- The acid is added in batches, stirred for 3 hours at 5-15 °C to form acyl chloride.

- The reaction mixture is dripped into methanol at 5-15 °C and stirred for 3 hours.

- The product is purified by aqueous washes, sodium bicarbonate treatment, and crystallization from isopropanol at -5 to 0 °C.

- Vacuum drying yields the methyl ester.

Performance Data

| Parameter | Value |

|---|---|

| Starting acid | 50 g |

| Phosphorus pentachloride | 46 g |

| Chloroform | 400 mL |

| Reaction temperature | 5-15 °C |

| Yield | 81.5% |

| Purity | 98.3% |

Mechanistic Insights

- N,N-dimethylformamide catalyzes the formation of the acyl chloride intermediate by activating thionyl chloride.

- Triethylamine neutralizes the HCl generated, driving the esterification forward.

- The use of thionyl chloride avoids phosphorus-based byproducts, aligning with green chemistry principles.

Comparative Summary of Methods

| Feature | Thionyl Chloride Method | Phosphorus Pentachloride Method |

|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Phosphorus pentachloride (PCl₅) |

| Solvent | Dichloromethane (less toxic) | Chloroform (more toxic) |

| Catalyst | N,N-dimethylformamide | None specified |

| Base | Triethylamine | None specified |

| Reaction Temperature | 0-5 °C (addition), 45-50 °C (reflux) | 5-15 °C |

| Reaction Time | 4-8 hours reflux | 3 hours stirring + 3 hours methanol reaction |

| Yield | ~91-92% | ~81.5% |

| Purity | 97-98% | 98.3% |

| Environmental Impact | Lower | Higher due to phosphorus and chloroform |

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions[][3].

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions[][3].

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted thiophene derivatives[][3].

Scientific Research Applications

Pharmacological Properties

The compound has shown potential as an intermediate in the synthesis of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID). Lornoxicam is recognized for its analgesic and anti-inflammatory properties and selectively inhibits cyclooxygenase-2 (COX-2), which is crucial for its therapeutic effects. This selective inhibition reduces the production of pro-inflammatory prostaglandins, minimizing gastrointestinal side effects typically associated with non-selective NSAIDs .

Research indicates that derivatives of 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid may exhibit various biological activities, including:

- Antimicrobial Effects : Potential applications in developing antimicrobial agents.

- Anti-inflammatory Properties : As noted, its role in synthesizing anti-inflammatory drugs highlights its relevance in treating inflammatory conditions.

- Thromboembolic Disorders : The compound may also function as an inhibitor of blood coagulation factor Xa, relevant for conditions like myocardial infarction and stroke .

Synthetic Applications

This compound serves as a critical intermediate in the synthesis of various complex organic molecules. Its reactivity allows it to undergo several chemical transformations:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : Capable of converting sulfonyl groups to sulfides.

- Substitution Reactions : The chloro group can be replaced with other nucleophiles under suitable conditions .

Case Study: Synthesis of Lornoxicam

A notable case study involves the use of this compound as an intermediate in the synthesis of lornoxicam. The synthetic route typically includes:

- Formation of acyl chloride intermediates.

- Controlled reactions under specific conditions to optimize yield and purity.

- Utilization of solvents like dichloromethane and catalysts such as N,N-dimethylformamide .

Chemical Production

In industrial settings, this compound is employed in producing specialty chemicals and materials. Its applications extend to:

- Dyes and Pigments : The compound can be used in synthesizing various dyes due to its unique chromophoric properties.

- Functional Materials : It plays a role in developing advanced materials with specific chemical functionalities .

Characterization and Quality Control

The industrial production involves rigorous quality control measures to ensure high-purity reagents are used, which is essential for consistent quality and yield during large-scale synthesis .

Comparison with Related Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 5-Chloro-3-(methylsulfamoyl)-2-thiophenecarboxylic acid | Similar thiophene core with variations in substituents | Used in drug development |

| Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate | Contains chlorosulfonyl group | Intermediate for various organic syntheses |

The distinct substitution pattern on the thiophene ring imparts unique chemical reactivity and biological activity to this compound compared to its analogs .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The chloro group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent groups, positions, and functional groups, leading to differences in biological activity, solubility, and synthetic utility. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties

Key Findings from Comparative Studies

Lipophilicity and Bioactivity :

- Thiophene derivatives with electron-withdrawing groups (e.g., -SO₂NHCH₃, -Cl) exhibit higher lipophilicity (clogP) and enhanced antiproliferative activity in cancer cell lines (e.g., A431 cells) compared to furan analogs .

- The methylsulfamoyl group in this compound improves membrane permeability relative to sulfonic acid derivatives .

Synthetic Utility :

- Methyl ester derivatives (e.g., CAS 70374-38-8) are preferred in industrial synthesis due to easier handling and higher reactivity in nucleophilic substitution reactions .

- Sulfonyl chloride intermediates (e.g., methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate) allow versatile functionalization but require stringent safety protocols .

Structural Isomerism :

- Positional changes (e.g., sulfamoyl at C2 vs. C3) significantly alter hydrogen-bonding networks and crystal packing, impacting solubility and stability .

Biological Activity

5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid (CAS No. 70374-36-6) is a compound of significant interest within pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis methods.

Overview of Biological Activity

Pharmacological Properties:

this compound has been identified as an intermediate in the synthesis of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. The compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), which is crucial for its anti-inflammatory effects . Additionally, it has shown potential in treating thromboembolic disorders by acting as an inhibitor of the blood coagulation factor Xa, which is relevant for conditions such as myocardial infarction and stroke .

The mechanism of action involves interaction with specific molecular targets related to inflammation and pain pathways. The compound's structure allows it to bind selectively to COX-2 enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This selective inhibition contributes to its therapeutic effects while minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions. The following table outlines the key steps involved in its synthesis:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 5-Chlorothiophene-2-carbonyl chloride | Starting material for synthesis |

| 2 | N,N-Dimethylformamide (DMF), Thionyl chloride | Used to generate an acyl chloride intermediate |

| 3 | Triethylamine, Methanol | Final reaction to obtain the desired product |

The process is designed to be efficient and environmentally friendly, utilizing dichloromethane as a solvent and optimizing reaction conditions to achieve high yields .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anti-inflammatory Activity : In animal models, compounds derived from this thiophene derivative demonstrated significant reductions in inflammation markers, supporting its use in treating inflammatory diseases.

- Analgesic Effects : Research indicates that this compound can activate opioid neuropeptide systems, contributing to its analgesic properties. Studies have shown that it can provide pain relief comparable to traditional NSAIDs but with a different side effect profile .

- Anticoagulant Properties : The compound's ability to inhibit factor Xa has been documented in various preclinical studies, suggesting potential applications in preventing thromboembolic events .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves functionalization of the thiophene ring. For example, sulfamoylation at the 3-position can be achieved using methylsulfamoyl chloride under basic conditions (e.g., NaH in THF). Chlorination at the 5-position may employ POCl₃ or NCS (N-chlorosuccinimide) in dichloromethane. Purification often involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradients). Reaction yields can vary (40–70%) depending on the halogenation and sulfamoylation steps .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. The compound’s carboxylic acid group may hydrolyze under prolonged exposure to moisture, so desiccants like silica gel are recommended. Handling should occur in a fume hood with PPE (gloves, goggles) due to potential irritancy .

Q. Which analytical techniques are critical for confirming structure and purity?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material).

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, carboxylic acid proton at δ 12–13 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M-H]⁻ at m/z 268.98 (calculated for C₇H₆ClNO₄S₂).

- Melting Point : Compare observed mp (e.g., 146–150°C) with literature values to detect impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during sulfamoylation reduce side reactions.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance chlorination efficiency.

- Solvent Optimization : Replace polar aprotic solvents (DMF) with less hygroscopic alternatives (e.g., acetonitrile) to minimize hydrolysis.

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Solvent/Deuterant Effects : Replicate experiments in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) to isolate shifts caused by hydrogen bonding.

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous carbon assignments.

- X-ray Crystallography : Resolve structural ambiguities by comparing experimental and calculated diffraction patterns .

Q. How can biological activity be systematically evaluated for this compound?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Activity : Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.

- Enzyme Inhibition : Screen against COX-2 or MMP-9 using fluorogenic substrates.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methylsulfamoyl with ethylsulfamoyl) to identify critical substituents.

- Toxicity Profiling : Use zebrafish embryos or HEK293 cells for preliminary cytotoxicity assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.